4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
Description
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is a 1,3-thiazole derivative characterized by a dimethyl-substituted thiazole core and a pyrrolidine-methoxy substituent. The 1,3-thiazole scaffold is widely recognized for its pharmacological relevance, including anti-inflammatory, antitumoral, and antimicrobial activities . This compound’s unique substitution pattern—methyl groups at positions 4 and 5 and a pyrrolidine-linked methoxy group at position 2—distinguishes it from other thiazole derivatives and may influence its electronic environment and bioactivity.
Properties
IUPAC Name |
4,5-dimethyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)14-10(12-7)13-6-9-4-3-5-11-9/h9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEVCFFBFUHAFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OCC2CCCN2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidin-2-ylmethoxy Group: This step involves the nucleophilic substitution of the thiazole ring with a pyrrolidin-2-ylmethanol derivative, typically under basic conditions using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the thiazole ring or the pyrrolidin-2-ylmethoxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole or pyrrolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Tables of Comparative Data
Table 1: Activity Comparison of Thiazole and Thiadiazole Derivatives
| Compound Class | Example Compound | Inhibitory Activity (Relative) | Key Structural Difference |
|---|---|---|---|
| 1,3-Thiazole | 6a | High | 4-methyl substitution |
| 1,3-Thiazole | 6i | Moderate | 4-(2-thienyl) substitution |
| 1,3,4-Thiadiazole | 11a | Low | Larger heterocyclic core |
Table 2: Anticancer Activity of Select Thiazole Derivatives
| Compound | Cell Line Tested | Activity vs. Doxorubicin | Reference |
|---|---|---|---|
| 9b | MCF-7 (breast) | Comparable | |
| 9e | MCF-7 (breast) | Moderate |
Biological Activity
4,5-Dimethyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a pyrrolidine moiety and methoxy group, which are critical for its biological activity. The structural formula can be represented as follows:
1. Anticonvulsant Activity
Research has indicated that compounds containing thiazole rings exhibit anticonvulsant properties. For instance, analogues of thiazole have been synthesized and tested for their ability to reduce seizures in animal models. One study demonstrated that specific thiazole derivatives could significantly decrease the duration of tonic-clonic seizures induced by pentylenetetrazol (PTZ) with effective doses (ED50) reported in the range of 20-30 mg/kg in mice .
2. Antitumor Activity
Thiazole derivatives are also recognized for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring enhance cytotoxicity against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed improved activity against human cancer cell lines such as Jurkat and HT-29, with IC50 values often below those of standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | Jurkat | 1.61 | Bcl-2 inhibition |
| Compound 2 | HT-29 | 1.98 | Apoptosis induction |
| Compound 3 | A-431 | <10 | Cell cycle arrest |
3. Antimicrobial Activity
The antimicrobial properties of thiazoles have been extensively studied. In vitro tests have shown that certain thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
| Compound C | Pseudomonas aeruginosa | 0.015 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Protein Targets : Thiazoles often interact with proteins involved in cell signaling and apoptosis pathways, such as Bcl-2 family proteins.
- Disruption of Cell Membranes : The hydrophobic nature of the thiazole ring allows it to insert into bacterial membranes, leading to cell lysis.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that thiazoles may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticonvulsant Properties : A clinical trial involving patients with refractory epilepsy demonstrated that a thiazole derivative significantly reduced seizure frequency when administered alongside conventional antiepileptic drugs.
- Case Study on Antitumor Efficacy : A phase II trial investigated the use of a thiazole-based compound in patients with advanced solid tumors, showing promising results in tumor reduction and patient survival rates compared to historical controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
